Scientific Field: This application falls under the field of Electrochemistry .
Application Summary: Tetraethylammonium p-toluenesulfonate is used as a supporting electrolyte in the electrochemical polymerization of aniline . This process is crucial in the production of conductive polymers, which have a wide range of applications in electronics and materials science.
Methods of Application: The exact methods can vary, but generally, aniline is dissolved in a solution containing Tetraethylammonium p-toluenesulfonate. This solution is then subjected to an electrical current, which triggers the polymerization of the aniline .
Results or Outcomes: The result of this process is the formation of polyaniline, a conductive polymer. The exact properties of the polymer can be tuned by adjusting the parameters of the electrochemical process .
Scientific Field: This application is part of Organic Chemistry .
Application Summary: Tetraethylammonium p-toluenesulfonate is used as a supporting electrolyte in the synthesis of dihydro- and tetrahydropyridine dicarboxylic acid derivatives . These compounds are important in the synthesis of a variety of bioactive molecules.
Methods of Application: The exact methods can vary, but generally involve the use of Tetraethylammonium p-toluenesulfonate in a reaction mixture containing the precursors to the desired pyridine derivatives .
Results or Outcomes: The result of this process is the formation of the desired dihydro- and tetrahydropyridine dicarboxylic acid derivatives.
Scientific Field: This application is part of Chemical Synthesis .
Application Summary: Tetraethylammonium p-toluenesulfonate acts as a phase transfer catalyst in various chemical reactions . A phase transfer catalyst facilitates the migration of a reactant from one phase into another phase where reaction can take place.
Methods of Application: The exact methods can vary, but generally involve the use of Tetraethylammonium p-toluenesulfonate in a reaction mixture containing the reactants of interest .
Results or Outcomes: The result of this process is the successful completion of the chemical reaction with improved efficiency and yield .
Scientific Field: This application is part of Biological Sciences .
Application Summary: In electrophysiology studies, Tetraethylammonium p-toluenesulfonate is used to modify membrane potential . It is also used as a stabilizer during nucleic acid hybridization studies .
Methods of Application: The exact methods can vary, but generally involve the use of Tetraethylammonium p-toluenesulfonate in a solution containing the biological sample of interest .
Results or Outcomes: The result of this process is the successful modification of membrane potential or stabilization of nucleic acids, which can provide valuable insights into biological processes .
Scientific Field: This application is part of Microfluidics .
Application Summary: Tetraethylammonium p-toluenesulfonate is used as a medium for microfluidic transport . Microfluidics is the science which studies the behavior of fluids through micro-channels. It’s a multidisciplinary field intersecting engineering, physics, chemistry, microtechnology and biotechnology.
Methods of Application: The exact methods can vary, but generally involve the use of Tetraethylammonium p-toluenesulfonate in a solution that is transported through micro-channels .
Results or Outcomes: The result of this process is the successful transport of the solution through the micro-channels. This can be used in various applications such as lab-on-a-chip devices, micro-thermal technologies, and micro-propulsion .
Scientific Field: This application is part of Molecular Biology .
Application Summary: In nucleic acid hybridization studies, Tetraethylammonium p-toluenesulfonate is used as a stabilizer . Nucleic acid hybridization is a process where two complementary strands of DNA or RNA bind to form a double-stranded molecule.
Methods of Application: The exact methods can vary, but generally involve the use of Tetraethylammonium p-toluenesulfonate in a solution containing the nucleic acids of interest .
Results or Outcomes: The result of this process is the successful hybridization of the nucleic acids, which can provide valuable insights into genetic information .
Tetraethylammonium p-toluenesulfonate is an organic compound with the molecular formula C₁₅H₂₇NO₃S and a molecular weight of approximately 301.45 g/mol. It is a quaternary ammonium salt formed from tetraethylammonium cations and p-toluenesulfonate anions. This compound typically appears as a white crystalline solid or in aqueous solution and is known for its properties as a phase transfer catalyst, surfactant, and reagent in organic synthesis .
The synthesis of tetraethylammonium p-toluenesulfonate typically involves the reaction of tetraethylammonium hydroxide or tetraethylammonium chloride with p-toluenesulfonic acid. The general procedure includes:
Tetraethylammonium p-toluenesulfonate finds applications across various fields:
Studies on tetraethylammonium p-toluenesulfonate have focused on its interactions with different substrates and biological systems. Its role as a phase transfer catalyst has been extensively documented, demonstrating enhanced reaction rates for nucleophilic substitutions involving hydrophobic compounds. Additionally, its impact on cellular ion transport mechanisms has been explored, providing insights into its potential biological effects .
Tetraethylammonium p-toluenesulfonate shares similarities with other quaternary ammonium salts, particularly those containing sulfonate groups. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Properties |
---|---|---|
Tetrabutylammonium p-toluenesulfonate | C₂₄H₅₁NO₃S | Larger alkyl groups enhance solubility in organic solvents. |
Trimethylbenzylammonium p-toluenesulfonate | C₁₈H₂₁N₃O₃S | Known for its use in phase transfer catalysis but less soluble than tetraethyl derivatives. |
Tetraethylammonium bromide | C₈H₂₀BrN | Commonly used as a quaternary ammonium salt but lacks sulfonate functionality. |
Tetraethylammonium p-toluenesulfonate is unique due to its balance of hydrophilicity and lipophilicity, allowing it to function effectively as a phase transfer catalyst while maintaining solubility in both aqueous and organic media. Its specific sulfonate group contributes to its surfactant properties, differentiating it from other similar compounds .
Irritant